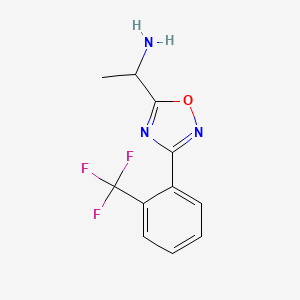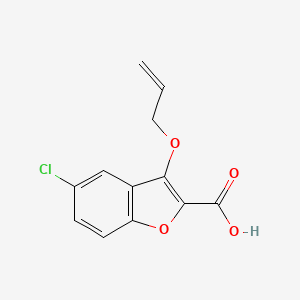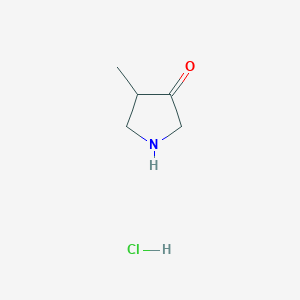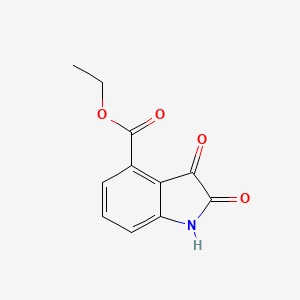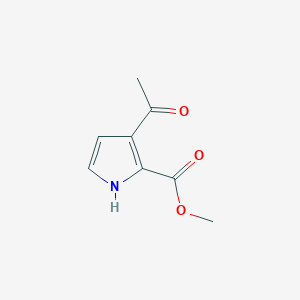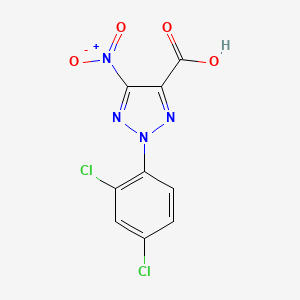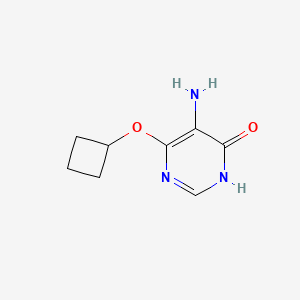
5-Amino-6-cyclobutoxypyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-cyclobutoxypyrimidin-4(3H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 5-position and a cyclobutoxy group at the 6-position. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a cyclobutylamine derivative with a suitable pyrimidine precursor under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the cyclobutoxy group, potentially leading to ring opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenating agents or nucleophiles like amines or thiols could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidines or cyclobutane derivatives.
Aplicaciones Científicas De Investigación
5-Amino-6-cyclobutoxypyrimidin-4(3H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, particularly in the development of antiviral or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for compounds like 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one would depend on its specific biological target. It could interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-6-methoxypyrimidin-4(3H)-one
- 5-Amino-6-ethoxypyrimidin-4(3H)-one
- 5-Amino-6-propoxypyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one lies in its cyclobutoxy group, which may confer distinct steric and electronic properties compared to its methoxy, ethoxy, or propoxy analogs. These differences could influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
5-amino-4-cyclobutyloxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O2/c9-6-7(12)10-4-11-8(6)13-5-2-1-3-5/h4-5H,1-3,9H2,(H,10,11,12) |
Clave InChI |
YECCYCZORHMXJH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=C(C(=O)NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


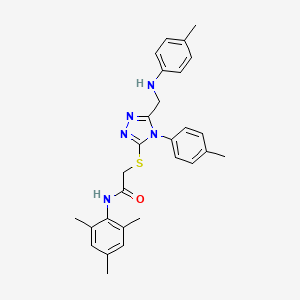
![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
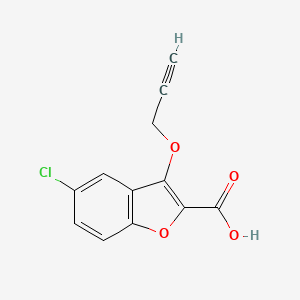

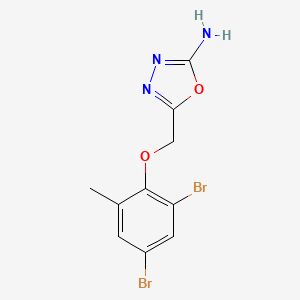
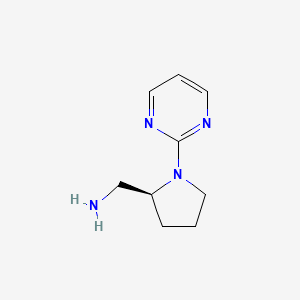
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)
